2-(Bromomethyl)-5-cyanobenzo[d]oxazole

Nucleophilic substitution Leaving group Synthetic efficiency

2-(Bromomethyl)-5-cyanobenzo[d]oxazole is a 2,5-disubstituted benzoxazole heterocycle (C9H5BrN2O, MW 237.05) that combines a bromomethyl leaving group at the 2-position with an electron-withdrawing cyano group at the 5-position. Benzoxazole derivatives are widely employed as intermediates in pharmaceutical and agrochemical research due to their synthetic versatility and the diverse biological activities of the resulting scaffolds.

Molecular Formula C9H5BrN2O
Molecular Weight 237.05 g/mol
Cat. No. B12887932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-5-cyanobenzo[d]oxazole
Molecular FormulaC9H5BrN2O
Molecular Weight237.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C#N)N=C(O2)CBr
InChIInChI=1S/C9H5BrN2O/c10-4-9-12-7-3-6(5-11)1-2-8(7)13-9/h1-3H,4H2
InChIKeyYVSSBCUZBAXUIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-5-cyanobenzo[d]oxazole (CAS 1803802-72-3): A Dual-Functional Benzoxazole Building Block for Targeted Synthesis


2-(Bromomethyl)-5-cyanobenzo[d]oxazole is a 2,5-disubstituted benzoxazole heterocycle (C9H5BrN2O, MW 237.05) that combines a bromomethyl leaving group at the 2-position with an electron-withdrawing cyano group at the 5-position . Benzoxazole derivatives are widely employed as intermediates in pharmaceutical and agrochemical research due to their synthetic versatility and the diverse biological activities of the resulting scaffolds [1]. The specific substitution pattern of this compound—a reactive alkyl bromide paired with a meta-oriented nitrile—defines its reactivity profile and distinguishes it from other benzoxazole building blocks.

Why Generic Benzoxazole Analogs Cannot Substitute 2-(Bromomethyl)-5-cyanobenzo[d]oxazole in Synthetic Campaigns


Benzoxazole building blocks with similar molecular frameworks cannot be interchanged for 2-(bromomethyl)-5-cyanobenzo[d]oxazole because small structural variations—such as halogen identity, the presence or absence of the cyano group, and the position of the nitrile substituent—produce fundamentally different reaction rates, regiochemical outcomes, and physicochemical properties. The bromomethyl group provides a distinct leaving-group ability compared to its chloromethyl analog , the 5-cyano group exerts a resonance and inductive effect absent in the des-cyano analog , and regiochemistry (5-cyano vs. 7-cyano or 4-cyano) alters the electronic landscape of the oxazole and benzene rings . These factors collectively mean that substitution without re-optimization of reaction conditions risks lower yields, side products, or complete synthetic failure.

Quantitative Differentiation Evidence for 2-(Bromomethyl)-5-cyanobenzo[d]oxazole Relative to Competing Benzoxazole Building Blocks


Bromomethyl vs. Chloromethyl Leaving-Group Reactivity in Nucleophilic Displacement

The bromomethyl substituent in the target compound provides intrinsically faster nucleophilic displacement kinetics compared to the chloromethyl analog, 2-(chloromethyl)-5-cyanobenzo[d]oxazole (CAS 170993-41-6). In the context of SN2 reactions, the C–Br bond dissociation energy (∼285 kJ/mol) is significantly lower than that of the C–Cl bond (∼351 kJ/mol), translating to a leaving-group aptitude difference of approximately 10^3–10^6 in rate enhancement under comparable conditions [1]. While direct experimental kinetic data for this specific substrate pair are not reported in the public literature, this class-level inference is well-established for benzylic halides. Additionally, the bromomethyl analog has a molecular weight of 237.05 g/mol versus 192.60 g/mol for the chloromethyl analog, reflecting the heavier halogen .

Nucleophilic substitution Leaving group Synthetic efficiency

Cyano Group Electronic Effect: Comparing 5-Cyano vs. Des-Cyano Benzoxazole Reactivity and Utility

The 5-cyano group in the target compound introduces a strong electron-withdrawing effect (Hammett σₚ = 0.66) that is absent in the des-cyano analog 2-(bromomethyl)benzo[d]oxazole (CAS 73101-74-3) [1]. This electronic modification serves two key functions: (1) it enables the nitrile to act as a synthetic handle for further transformations (hydrolysis to acid, reduction to amine, or cycloaddition reactions), and (2) it reduces electron density on the benzoxazole ring, which can suppress unwanted electrophilic aromatic substitution side reactions and modulate the reactivity of the heterocyclic core in metal-catalyzed cross-couplings . The molecular weight increases from 212.04 g/mol (des-cyano, C8H6BrNO) to 237.05 g/mol (5-cyano, C9H5BrN2O), and the cyano group contributes an additional hydrogen-bond acceptor site that can influence molecular recognition .

Electron-withdrawing group Aryl nitrile Cross-coupling Compound stability

Regioisomeric Purity: 5-Cyano vs. 7-Cyano and 4-Cyano Variants of 2-(Bromomethyl)cyanobenzo[d]oxazole

Three regioisomers of 2-(bromomethyl)cyanobenzo[d]oxazole are commercially cataloged: the 5-cyano (CAS 1803802-72-3), 7-cyano (CAS 1806426-59-4), and 4-cyano (CAS 1803794-17-3) variants. Although all share the same molecular formula (C9H5BrN2O) and molecular weight (237.05 g/mol), the position of the nitrile group on the benzene ring dictates different electronic distributions, dipole moments, and potential interactions with biological targets . The 5-cyano isomer positions the nitrile para to the oxazole oxygen and meta to the oxazole nitrogen, a distinct orientation compared to the 7-cyano (para to nitrogen) and 4-cyano (ortho to oxygen) isomers. Commercial suppliers list the 4-cyano isomer at a significantly higher price point (approximately $5,287 per 250 mg at 98% purity) compared to typical benzoxazole building blocks, suggesting challenging synthesis or limited availability . No systematic head-to-head biological or reactivity studies comparing all three isomers are publicly available, making regioisomeric identity a critical procurement specification.

Regiochemistry Isomeric purity Structure-activity relationship Analytical characterization

Availability and Vendor Distribution: Comparative Supply Landscape for 2-(Bromomethyl)-5-cyanobenzo[d]oxazole

A survey of publicly accessible chemical supplier catalogs reveals that 2-(bromomethyl)-5-cyanobenzo[d]oxazole (CAS 1803802-72-3) is listed by specialized fine-chemical vendors (e.g., Excenen Pharmatech, catalog number EX-A397) with inquiry-based pricing, indicating a custom-synthesis or niche-stock product status . In contrast, the des-cyano analog 2-(bromomethyl)benzo[d]oxazole (CAS 73101-74-3) is broadly stocked by multiple international distributors including Fluorochem, AK Scientific, and Bide Pharmatech, with transparent pricing (e.g., £35/250 mg from Fluorochem at 96% purity; AKSci at 95% purity) . The chloromethyl analog (CAS 170993-41-6) is available from at least three Chinese suppliers at 95% purity in 1–10 g quantities . This distribution pattern implies that the 5-cyano-bromomethyl combination represents a rarer substitution pattern that may require longer lead times and minimum order quantities, but also offers exclusivity for novel IP generation.

Supply chain Procurement Catalog availability Sourcing

Application Scenarios Where 2-(Bromomethyl)-5-cyanobenzo[d]oxazole Provides a Scientific or Procurement Advantage


Sequential Dual-Functionalization for Diversity-Oriented Synthesis of 2,5-Disubstituted Benzoxazole Libraries

The orthogonal reactivity of the bromomethyl (SN2 electrophile) and cyano (hydrolysis, reduction, dipolar cycloaddition) groups enables a two-step divergent synthesis strategy. The bromomethyl group can be displaced first with an amine, thiol, or alkoxide nucleophile under mild conditions, leaving the 5-cyano group intact for subsequent transformation. This is not achievable with 2-(bromomethyl)benzo[d]oxazole (lacks cyano handle) or 2-methylbenzo[d]oxazole-5-carbonitrile (lacks reactive leaving group at C2) .

Construction of 2-Aminomethyl-5-amidobenzoxazole Pharmacophores for Medicinal Chemistry Programs

The 5-cyano group can be selectively hydrolyzed to the corresponding primary amide or carboxylic acid under controlled conditions (e.g., H2O2/K2CO3 or concentrated HCl). Combined with nucleophilic displacement of the bromomethyl group, this route provides access to 2-aminomethyl-5-amidobenzoxazole scaffolds, a pharmacophore motif explored in kinase inhibitor and anti-inflammatory programs. The 5-cyano positioning ensures that the resulting substituents project from distinct vectors, a spatial arrangement not reproducible with the 4-cyano or 7-cyano regioisomers .

Reactive Intermediate for Covalent Probe and Targeted Protein Degrader (PROTAC) Linker Attachment

The bromomethyl group provides a chemically addressable site for introducing linker moieties in bifunctional degrader molecules. The electron-withdrawing 5-cyano group enhances the electrophilicity of the bromomethyl carbon, facilitating conjugation with thiol or amine-bearing linkers under dilute conditions. The distinct electronic profile of the 5-cyano substitution, compared to the des-cyano analog, can be exploited to tune the physicochemical properties (logD, solubility) of the final conjugated species .

Precursor to 5-[¹⁸F]fluorobenzoxazole PET Tracer Candidates via Cyano-to-Fluoro Transformation

The aromatic cyano group at the 5-position can serve as a precursor for late-stage radiofluorination via nucleophilic aromatic substitution (SNAr) using [¹⁸F]fluoride. The 2-bromomethyl group provides an additional site for radiolabeling or cold-standard conjugation. The combination of 5-cyano and 2-bromomethyl in a single small-molecule scaffold is rare among commercially available benzoxazole building blocks, potentially reducing the number of synthetic steps required to construct imaging agent candidates .

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